molecular formula C16H15NO4S2 B4758132 2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole

2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole

Cat. No.: B4758132
M. Wt: 349.4 g/mol
InChI Key: PWGIOIUKSLMROR-UHFFFAOYSA-N
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Description

2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole is a useful research compound. Its molecular formula is C16H15NO4S2 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.04425031 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole is a heterocyclic compound belonging to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular structure of this compound includes several functional groups that contribute to its reactivity and biological activity. The presence of the furyl and phenylsulfonyl groups enhances its chemical diversity.

Property Details
IUPAC Name This compound
CAS Number 82978-00-5
Molecular Formula C13H13N1O2S2
Molecular Weight 285.37 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including cyclization of suitable precursors under controlled conditions. Techniques such as Thin Layer Chromatography (TLC) and spectroscopic methods (NMR, IR) are utilized to monitor reactions and analyze products.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of oxazoles can inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

The compound's anticancer activity has been explored through various assays. For instance, it has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways related to cell survival .

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial properties of oxazole derivatives, this compound was evaluated for its ability to inhibit bacterial growth. The results indicated an IC50 value that demonstrated strong antibacterial activity against E. coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Another investigation examined the anticancer effects of this compound on human cancer cell lines. Results showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes: The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Cell Cycle Arrest: It has been observed to induce cell cycle arrest in cancer cells, preventing their division and growth.
  • Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-5-propylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c1-2-11-22-16-15(17-14(21-16)13-9-6-10-20-13)23(18,19)12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGIOIUKSLMROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole
Reactant of Route 3
Reactant of Route 3
2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole
Reactant of Route 4
2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole
Reactant of Route 5
2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole

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